1,3-Benzodioxole-5-propanol
Overview
Description
1,3-Benzodioxole-5-propanol is a compound that has been studied for its potential use as a fragrance ingredient. It belongs to a group of fragrance ingredients known as Aryl Alkyl Alcohol Simple Acid Esters (AAASAE), which are synthesized by reacting an aryl alkyl alcohol with a simple carboxylic acid. This compound, in particular, has been reviewed for its toxicological and dermatological safety when used in fragrances .
Synthesis Analysis
The synthesis of 1,3-Benzodioxole derivatives can be achieved through various methods. For instance, organosulfonyloxy derivatives of 1,2-benziodoxol-3(1H)-one can be prepared in high yield by reacting 1-hydroxybenziodoxoles with sulfonic acids or Me3SiOTf, resulting in stable microcrystalline solids . Additionally, eco-sustainable synthesis methods have been developed for 2-phenyl 1,3-benzodioxole derivatives, utilizing one-pot, microwave-assisted techniques that are both green and efficient .
Molecular Structure Analysis
The molecular structure of 1,3-Benzodioxole derivatives has been characterized using various spectroscopic techniques. For example, a new symmetrically trisubstituted benzene derivative with propiolic acid side arms has been synthesized and studied using 1H and 13C NMR as well as FTIR measurements . Furthermore, the molecular structure of 1,3-benzodioxole has been investigated through NMR in nematic solvents, revealing that the molecule is not planar but rather exhibits a puckering angle of about 15.5° .
Chemical Reactions Analysis
1,3-Benzodioxole derivatives can undergo a range of chemical reactions. Phosphoranyl-derived benziodoxoles, for instance, have been prepared and shown to exhibit unusual ligand exchange reactions with strong acids, where a carbon ligand is substituted with an oxygen ligand . Additionally, the reactivity of organosulfonyloxy derivatives with alkynyltrimethylsilanes has been explored, leading to the formation of various products depending on the reaction conditions .
Physical and Chemical Properties Analysis
The physical properties of 1,3-Benzodioxole-5-propanol, α-methyl-, 5-acetate have been summarized, although specific details are not provided in the abstract . The supramolecular structures of certain 1,3-benzodioxole derivatives have been compared, revealing features such as intramolecular hydrogen bonding and pi-pi stacking, which can influence the physical properties of these compounds . Additionally, the antitumor activity of a series of 1,3-benzodioxoles has been evaluated, with some derivatives showing significant growth inhibitory activity on human tumor cell lines .
Scientific Research Applications
Synthetic Methods and Chemical Properties Research on 1,3-Benzodioxole-5-propanol includes studies on its synthesis and chemical properties. For instance, an efficient synthetic procedure for a diverse library of 1,3-benzodioxoles was developed using controlled microwave heating, showcasing a method applicable to large-scale production. This approach highlights the compound's relevance in synthetic chemistry, providing a foundation for further exploration of its applications (Pingali & Jursic, 2011).
Biological Activities and Pharmacological Potential The biological evaluation of 1,3-Benzodioxole derivatives has shown promise in medicinal chemistry. Studies have investigated these compounds for their anticancer, antibacterial, and DNA binding potential, identifying specific derivatives with significant activity. For example, certain derivatives have demonstrated greater anticancer and antibacterial potency than standard reference compounds, underscoring their potential as novel therapeutic agents (Gupta et al., 2016).
Material Science and Photocatalysis In material science, 1,3-Benzodioxole derivatives have been explored for their photocatalytic applications. A study on the photocatalyzed activation of methylene hydrogen atoms presents a mild and general method for synthesizing 2-substituted-1,3-benzodioxoles, offering a pathway to potentially bioactive compounds and demonstrating the versatility of these derivatives in photocatalysis (Ravelli, Albini, & Fagnoni, 2011).
Drug Synthesis and Enantioselective Acylation The compound also plays a role in the synthesis of pharmaceuticals, as illustrated by the enantioselective acylation of (±)-α-methyl-1,3-benzodioxole-5-ethanol, a key intermediate in the synthesis of the antiepileptic drug candidate, talampanel. This research highlights the compound's application in the development of novel drugs, showcasing its importance in pharmaceutical synthesis (Easwar & Argade, 2003).
Safety And Hazards
The safety data sheet for 1,3-Benzodioxole-5-propanol suggests that it is flammable and harmful if swallowed or inhaled. It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment. In case of skin contact, immediate medical attention is required .
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-5-1-2-8-3-4-9-10(6-8)13-7-12-9/h3-4,6,11H,1-2,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPIXLMGIICUSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60220585 | |
Record name | 1,3-Benzodioxole-5-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60220585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzodioxole-5-propanol | |
CAS RN |
7031-03-0 | |
Record name | 1,3-Benzodioxole-5-propanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007031030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzodioxole-5-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60220585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1,3-dioxaindan-5-yl)propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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